molecular formula C42H47O11P3-2 B14258810 [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite CAS No. 185304-40-9

[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite

Katalognummer: B14258810
CAS-Nummer: 185304-40-9
Molekulargewicht: 820.7 g/mol
InChI-Schlüssel: ZARBGGWSLVJHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite is a complex organophosphorus compound with the molecular formula C42H47O11P3 and a molecular weight of 820.737 g/mol . This compound is known for its unique structure, which includes multiple phosphite groups and phenyl rings, making it a subject of interest in various fields of chemistry and industry.

Vorbereitungsmethoden

The synthesis of [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylphosphonic dichloride with 3-(3-diphenoxyphosphanyloxypropoxy)propyl alcohol under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite has several scientific research applications:

Wirkmechanismus

The mechanism of action of [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite involves its ability to interact with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The phosphite groups can also participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to [2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite include other organophosphorus compounds such as triphenyl phosphite and tris(2,4-di-tert-butylphenyl) phosphite. Compared to these compounds, this compound has a more complex structure, which can provide unique properties such as enhanced stability and reactivity .

Eigenschaften

CAS-Nummer

185304-40-9

Molekularformel

C42H47O11P3-2

Molekulargewicht

820.7 g/mol

IUPAC-Name

[2,3-bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite

InChI

InChI=1S/C42H47O11P3/c43-54(44)53-42-29-13-18-36(19-14-30-45-32-16-34-47-55(49-37-20-5-1-6-21-37)50-38-22-7-2-8-23-38)41(42)28-15-31-46-33-17-35-48-56(51-39-24-9-3-10-25-39)52-40-26-11-4-12-27-40/h1-13,18,20-27,29H,14-17,19,28,30-35H2/q-2

InChI-Schlüssel

ZARBGGWSLVJHHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OP(OCCCOCCCC2=C(C(=CC=C2)OP([O-])[O-])CCCOCCCOP(OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.